1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene
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Overview
Description
1,5,5,8-Tetramethyl-12-thiabicyclo[910]dodeca-3,7-diene is an organosulfur heterocyclic compound It is a saturated organic heteromonocyclic parent compound, which means it contains a sulfur atom within a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Scientific Research Applications
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Humulene epoxide I
- α-Humulene epoxide II
- Humulene epoxide III
- α-Humulene, 1,2-epoxide
- α-Humulene epoxide
Uniqueness
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene is unique due to its sulfur-containing bicyclic structure, which distinguishes it from other similar compounds. This structural feature imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
65563-96-4 |
---|---|
Molecular Formula |
C15H24S |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1,5,5,8-tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24S/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3 |
InChI Key |
RNAZTWUZAUOIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C=CCC2(C(S2)CC1)C)(C)C |
Origin of Product |
United States |
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